molecular formula C9H9ClO B8760112 2-[(4-chlorophenyl)methyl]oxirane CAS No. 36519-91-2

2-[(4-chlorophenyl)methyl]oxirane

Cat. No.: B8760112
CAS No.: 36519-91-2
M. Wt: 168.62 g/mol
InChI Key: ZPEVFFRSZBVWGB-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[(4-Chlorophenyl)methyl]oxirane can be synthesized through the epoxidation of 4-chlorostyrene. The reaction typically involves the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction proceeds at room temperature, yielding the desired epoxide .

Industrial Production Methods: On an industrial scale, the compound can be produced using similar epoxidation methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Chlorophenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, leading to modifications of their structure and function. It can inhibit bacterial enzymes such as hydroxylases and oxidases, affecting bacterial metabolism .

Comparison with Similar Compounds

Uniqueness: 2-[(4-Chlorophenyl)methyl]oxirane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can influence the compound’s electronic properties and reactivity, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

36519-91-2

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]oxirane

InChI

InChI=1S/C9H9ClO/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9H,5-6H2

InChI Key

ZPEVFFRSZBVWGB-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-(4-chlorophenyl)prop-1-ene (9.0 g) in chloroform (100 ml) was added portionwise metachloroperbenzoic acid (12.2 g), and the solution was stirred for 5 h at room temperature. The mixture was poured into water, the water layer was separated and the organic layer washed successively with sodium bicaronate, sodium sulphite and water. After drying, evaporation of the solvent gave 1-(4-chlorophenyl)-2,3-epoxypropane as a pale yellow oil. (9.51 g). NMR in CDCl3 :
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